μ-Opioid Receptor Binding Affinity
At the cloned human μ-opioid receptor, (±)-M4 (the racemate of O-Desmethyl-N,N-bisdesmethyl Tramadol) exhibits a binding affinity (Ki) of >10 µM, which is approximately 100-fold weaker than (±)-M5 (Ki = 100 nM) and nearly 3,000-fold weaker than (+)-M1 (Ki = 3.4 nM), while being comparable to (±)-tramadol (Ki = 2.4 µM) [1].
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10 µM for (±)-M4 |
| Comparator Or Baseline | (±)-M5: Ki = 100 nM; (+)-M1: Ki = 3.4 nM; (±)-tramadol: Ki = 2.4 µM |
| Quantified Difference | M4 affinity is >100-fold weaker than M5 and >2,900-fold weaker than M1 |
| Conditions | Competitive inhibition of [3H]naloxone binding using membranes from stably transfected CHO cells expressing the human μ-opioid receptor |
Why This Matters
This negligible affinity confirms M4 is an inactive metabolite, making it an ideal negative control or reference standard for studies requiring a non-interfering tramadol metabolite.
- [1] Gillen, C., Haurand, M., Kobelt, D. et al. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human µ-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology. 2000; 362: 116–121. View Source
